molecular formula C16H13ClN2O B593790 Mazindol-d4 CAS No. 1246815-50-8

Mazindol-d4

Numéro de catalogue B593790
Numéro CAS: 1246815-50-8
Poids moléculaire: 288.767
Clé InChI: ZPXSCAKFGYXMGA-YQUBHJMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

Mazindol-d4 has the molecular formula C16H13ClN2O . Its InChI code is InChI=1S/C16H13ClN2O/c17-12-7-5-11 (6-8-12)16 (20)14-4-2-1-3-13 (14)15-18-9-10-19 (15)16/h1-8,20H,9-10H2/i9D2,10D2 .


Physical And Chemical Properties Analysis

Mazindol-d4 has a molecular weight of 288.76 g/mol . Other computed properties include XLogP3-AA of 2.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 288.0967477 g/mol, Monoisotopic Mass of 288.0967477 g/mol, Topological Polar Surface Area of 35.8 Ų, Heavy Atom Count of 20, and Isotope Atom Count of 4 .

Applications De Recherche Scientifique

  • Neuroscience Applications : Mazindol is a potent inhibitor of neuronal dopamine (DA) and norepinephrine (NE) uptake, making it useful in visualizing DA and NE uptake sites in rat brains using autoradiography. This has implications for studying the distribution and function of dopaminergic and noradrenergic systems in the brain (Javitch, Strittmatter, & Snyder, 1985).

  • Pharmacotherapy for Muscular Dystrophy : Mazindol was investigated for its impact on growth hormone secretion in boys with Duchenne muscular dystrophy (DMD). However, no consistent changes were found following mazindol therapy, and adverse effects were noted, potentially limiting its long-term use in DMD (Coakley et al., 1988).

  • Behavioral Studies : Research on mazindol's effects on behavior maintained or occasioned by cocaine in monkeys and rats suggests some rationale for considering mazindol as a potential pharmacotherapy for stimulant abuse due to its relatively low abuse liability and cocaine-like discriminative stimulus effects (Mansbach & Balster, 1993).

  • Treatment of Narcolepsy and Hypersomnia : Mazindol showed a favorable long-term benefit/risk ratio in 60% of drug-resistant hypersomniacs, including a clear benefit on cataplexy. This indicates its potential effectiveness in treating narcolepsy and idiopathic hypersomnia refractory to other stimulants (Nittur et al., 2013).

  • Obesity Treatment : As an anorexiant, mazindol was found to reduce food intake by suppressing neurons in the lateral hypothalamus, indicating its effectiveness in obesity treatment (Inoue et al., 1992).

  • Binding to Serotonin and Dopamine Transporters : Mazindol's binding to human serotonin and dopamine transporters and its potential in the development of novel drug abuse treatments, due to its modulation of transporter selectivity, is noteworthy (Severinsen et al., 2014).

  • Application in ADHD Treatment : An open-label study suggested mazindol's effectiveness in treating ADHD in children, showing significant improvements in ADHD rating scales with minimal adverse effects (Konofal et al., 2011).

  • Interaction with Brain Monoamines : Mazindol's interaction with brain monoamines was studied, showing its potential to block noradrenaline uptake in the brain and its effect on dopamine and serotonin uptake (Samanin et al., 1977).

Mécanisme D'action

Mazindol is thought to inhibit the reuptake of norepinephrine rather than to cause its release . It blocks reuptake at the norepinephrine and dopamine transporters, with less inhibition at the serotonin transporter .

Safety and Hazards

Mazindol-d4 is fatal if swallowed and toxic in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, and use only outdoors or in a well-ventilated area .

Orientations Futures

Mazindol is under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD) because of its alertness-enhancing properties . A novel controlled-release (CR) formulation of mazindol was developed to allow once-daily dosing . The aim of this study was to evaluate the efficacy of mazindol CR in adults with ADHD . The results of this Knock Out mouse study demonstrate mazindol’s potent binding activity to OX2R, which is believed to translate into clinically meaningful results in humans suffering from the core symptoms of narcolepsy – excessive daytime sleepiness and cataplexy attacks .

Propriétés

IUPAC Name

5-(4-chlorophenyl)-2,2,3,3-tetradeuterioimidazo[1,2-b]isoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXSCAKFGYXMGA-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857955
Record name 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mazindol-d4

CAS RN

1246815-50-8
Record name 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.